molecular formula C11H16N2O2 B3079073 spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione CAS No. 106025-30-3

spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione

Cat. No. B3079073
CAS RN: 106025-30-3
M. Wt: 208.26 g/mol
InChI Key: ANIJIOOZMMOXIY-UHFFFAOYSA-N
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Description

The compound “spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopentane]-1,4-dione” belongs to the class of compounds known as pyrrolopyrazines . Pyrrolopyrazines are nitrogen-containing heterocycles that include a pyrrole ring and a pyrazine ring . They have been shown to exhibit diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrrolopyrazines has been a topic of interest in recent years due to their pharmacological properties . Various synthetic routes have been developed, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The yield and selectivity of the product can be affected by the mechanistic pathway and stereo-electronic factors .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The specific structure of “spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopentane]-1,4-dione” would need to be analyzed in more detail to determine its exact molecular structure.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazines would depend on the specific functional groups present in the molecule. As mentioned earlier, various synthetic routes have been developed for the preparation of pyrrolopyrazines .

Mechanism of Action

The mechanism of action of pyrrolopyrazines can vary depending on their specific structure and the biological target they interact with . Some pyrrolopyrazines have shown antibacterial, antifungal, and antiviral activities, while others have shown activity on kinase inhibition .

Future Directions

Pyrrolopyrazines, including “spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopentane]-1,4-dione”, could be a promising area for future research given their diverse pharmacological properties . Further studies could focus on developing new synthetic methods, exploring their biological activities, and understanding their mechanisms of action .

properties

IUPAC Name

spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-9-8-4-3-7-13(8)10(15)11(12-9)5-1-2-6-11/h8H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIJIOOZMMOXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N3CCCC3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145399
Record name Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione

CAS RN

106025-30-3
Record name Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106025-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Reactant of Route 2
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Reactant of Route 3
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Reactant of Route 4
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Reactant of Route 5
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Reactant of Route 6
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione

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